6-Hydroxy-2-(pyrimidin-2-yl)pyrimidine-4-carboxylic acid
Overview
Description
6-Hydroxy-2-(pyrimidin-2-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that features a pyrimidine ring system with hydroxyl and carboxylic acid functional groups
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit collagen prolyl-4-hydroxylase , an enzyme involved in collagen synthesis. This suggests that 6-Hydroxy-2-(pyrimidin-2-yl)pyrimidine-4-carboxylic acid may also interact with this enzyme or related targets.
Biochemical Pathways
Given the potential target of this compound, it may affect the biochemical pathway of collagen synthesis . By inhibiting collagen prolyl-4-hydroxylase, the compound could reduce the production of collagen, a key component of connective tissues. This could have downstream effects on tissue remodeling and fibrosis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-2-(pyrimidin-2-yl)pyrimidine-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of pyrimidine derivatives with appropriate reagents to introduce the hydroxyl and carboxylic acid groups. For example, a Diels-Alder reaction between a pyrimidine derivative and a suitable dienophile can be followed by hydrolysis to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-2-(pyrimidin-2-yl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the hydrogen atoms on the pyrimidine ring.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
6-Hydroxy-2-(pyrimidin-2-yl)pyrimidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-6-methylpyridine-4-carboxylic acid: Similar structure but with a methyl group instead of a pyrimidin-2-yl group.
6-Hydroxy-2,2’-bipyrimidine-4-carboxylic acid: Similar structure with an additional pyrimidine ring.
Uniqueness
6-Hydroxy-2-(pyrimidin-2-yl)pyrimidine-4-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups on the pyrimidine ring, which allows for diverse chemical reactivity and potential biological activity. Its ability to form multiple hydrogen bonds and participate in π-π interactions makes it a versatile compound in various applications.
Biological Activity
6-Hydroxy-2-(pyrimidin-2-yl)pyrimidine-4-carboxylic acid (CAS Number: 1261079-77-9) is a pyrimidine derivative that has garnered attention due to its diverse biological activities. This compound exhibits notable potential in various therapeutic areas, including anti-inflammatory, anticancer, and antioxidant activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
The molecular formula of this compound is C₉H₆N₄O₃, with a molecular weight of approximately 218.17 g/mol. Its melting point ranges from 238 to 241 °C, indicating stability under standard laboratory conditions .
1. Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of various pyrimidine derivatives, including this compound. In vitro assays have demonstrated its ability to inhibit cyclooxygenase enzymes (COX), particularly COX-2, which plays a crucial role in inflammation.
This compound exhibited comparable potency to celecoxib, a well-known anti-inflammatory drug, suggesting its potential as a therapeutic agent for inflammatory conditions.
2. Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines using the MTT assay. Studies indicate that this compound can induce cytotoxic effects on cancer cells, with IC50 values demonstrating significant activity.
Cell Line | IC50 (μM) | Reference |
---|---|---|
MCF-7 (breast cancer) | 0.09 ± 0.0085 | |
A549 (lung cancer) | 0.03 ± 0.0056 | |
Colo-205 (colon cancer) | 0.01 ± 0.074 |
These results suggest that the compound may serve as a promising candidate for further development in cancer therapy.
3. Antioxidant Activity
The antioxidant capacity of pyrimidine derivatives has been widely studied, with several compounds demonstrating significant free radical scavenging abilities. In comparative studies, the antioxidant activity of this compound was assessed alongside known antioxidants.
Compound | % Inhibition at 100 μM | Reference |
---|---|---|
This compound | Medium activity (30%) | |
Trolox (standard) | High activity (71–82%) |
While its antioxidant activity was moderate compared to Trolox, it still indicates potential for application in oxidative stress-related conditions.
Structure–Activity Relationships (SAR)
Understanding the structure–activity relationships of pyrimidine derivatives is crucial for optimizing their biological activities. The presence of specific functional groups and their spatial arrangements significantly influence the efficacy and selectivity of these compounds against targeted enzymes or receptors.
Research has shown that modifications to the pyrimidine ring can enhance or diminish biological activity. For instance, substituents at specific positions on the ring can alter binding affinity and selectivity towards COX enzymes or cancer cell receptors .
Case Studies
A series of case studies have been conducted to evaluate the therapeutic potential of pyrimidine derivatives:
- Anti-inflammatory Study : In vivo models using carrageenan-induced paw edema demonstrated that pyrimidine derivatives exhibited anti-inflammatory effects comparable to indomethacin, with effective doses calculated for different compounds .
- Anticancer Efficacy : Clinical evaluations using various cell lines showed that certain modifications to the pyrimidine structure enhanced anticancer activity significantly compared to standard treatments like etoposide .
- Antioxidant Assessment : The antioxidant properties were evaluated through DPPH and ABTS assays, revealing that certain derivatives displayed superior activities compared to traditional antioxidants .
Properties
IUPAC Name |
6-oxo-2-pyrimidin-2-yl-1H-pyrimidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4O3/c14-6-4-5(9(15)16)12-8(13-6)7-10-2-1-3-11-7/h1-4H,(H,15,16)(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKGWIMFCVCSBIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C2=NC(=CC(=O)N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901209773 | |
Record name | 1,6-Dihydro-6-oxo[2,2′-bipyrimidine]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901209773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261079-77-9 | |
Record name | 1,6-Dihydro-6-oxo[2,2′-bipyrimidine]-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261079-77-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,6-Dihydro-6-oxo[2,2′-bipyrimidine]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901209773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.